Cas no 4430-25-5 (Tetrabromophenol blue)
Tetrabromophenol blue Chemical and Physical Properties
Names and Identifiers
-
- 4,5,6,7-Tetrabromo-3,3-bis(3,5-dibromo-4-hydroxyphenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide
- Tetrabromophenol blue
- Tetrabromophenol blue (TBPB)
- 4,5,6,7-Tetrabromo-3,3-bis(3,5-dibromo-4-hydroxy-phenyl)-3H-benzo[c][1,2]oxathiole 1,1-dioxide
- o-Toluenesulfonic acid, 3,4,5,6-tetrabromo-.α.,.α.-bis(3,5-dibromo-4-hydroxyphenyl)-.α.-hydroxy-
- TETRABROMOPHENOL BLUE SULFONE FORM
- TetrabromophenolBlue,pure5GR
- IND
- TetrabroMophenol Blue, pure
- TBPB
- Tetrabromophenoltetrabromosulfophthalein
- 3,3',3",4,5,5',5",6-Octabromophenolsulfonphthalein
- 4,4'-(4,5,6,7-Tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromophenol] S,S-dioxide
- 3,3',3'',4,5,5',5'',6-Octabromophenolsulfonphthalein
- Tetrabromphenol tetrabromsulfonphthalein
- S6FO6931N7
- NSC11236
- 3',3'',5',5''-Tetrabromophenol-4,5,6,7-tetrabromosulfonephthalein
- Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dibromo-
- Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxat
- UNII-S6FO6931N7
- Benzenesulfonic acid,5-dibromo-4-hydroxyphenyl)hydroxymethyl]-3,4,5,6-tetrabromo-
- Phenol,4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-
- 4430-25-5
- BS-44190
- PHENOL, 4,4'-(4,5,6,7-TETRABROMO-3H-2,1-BENZOXATHIOL-3-YLIDENE)BIS(2,6-DIBROMO-, S,S-DIOXIDE
- NSC 11236
- NSC-11236
- A12530
- 4,5,6,7-Tetrabromo-3,3-bis(3,5-dibromo-4-hydroxyphenyl)-3H-benzo[c][1,2]oxathiole1,1-dioxide
- QPMIVFWZGPTDPN-UHFFFAOYSA-N
- 2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]phenol
- CCRIS 5488
- Tetrabromphenolblau
- Q27288730
- C20588
- Benzenesulfonic acid, {2-[bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl]-3,4,5,} 6-tetrabromo-
- DTXSID9063451
- 2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxy-phenyl)-1,1-dioxo-2,1$l^{6}-benzoxathiol-3-yl]phenol
- C19H6Br8O5S
- Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-
- EINECS 224-622-9
- Tetrabromophenol Blue, Dye content 85 %
- 4,5,6,7-tetrabromo-3,3-bis(3,5-dibromo-4-hydroxyphenyl)-3H-2,1-benzoxathiole-1,1-dione
- CHEBI:176933
- CS-0199426
- SCHEMBL455075
- T0039
- AKOS000813848
- Benzenesulfonic acid, 2-(bis(3,5-dibromo-4-hydroxyphenyl)hydroxymethyl)-3,4,5,6-tetrabromo-
- o-Toluenesulfonic acid,4,5,6-tetrabromo-.alpha.,.alpha.-bis(3,5-dibromo-4-hydroxyphenyl)-.alpha.-hydroxy-
- high-purity, inverted exclamation markY95.0%(HPLC)
- o-Toluenesulfonic acid, 3,4,5,6-tetrabromo-.alpha.,.alpha.-bis(3, 5-dibromo-4-hydroxyphenyl)-.alpha.-hydroxy-
- o-Toluenesulfonic acid, 3,4,5,6-tetrabromo-.alpha.,.alpha.-bis(3,5-dibromo-4-hydroxyphenyl)-.alpha.-hydroxy-
- T-1910
- 4,5,6,7-tetrabromo-3,3-bis(3,5-dibromo-4-hydroxyphenyl)-3H-2,1lambda-benzoxathiole-1,1-dione
- NS00031408
- MFCD00005876
- 4,4'-(4,5,6,7-Tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis(2,6-dibromophenol) S,S-dioxide
- Phenol, 4,4'-(4,5,6,7-tetrabromo-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-, S,S-dioxide; Tetrabromophenol blue (6CI); 3H-2,1-Benzoxathiole, phenol deriv.; 4,4'-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromophenol]; NSC 11236
-
- MDL: MFCD00005876
- Inchi: 1S/C19H6Br8O5S/c20-7-1-5(2-8(21)16(7)28)19(6-3-9(22)17(29)10(23)4-6)11-12(24)13(25)14(26)15(27)18(11)33(30,31)32-19/h1-4,28-29H
- InChI Key: QPMIVFWZGPTDPN-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=C(C2=C1C(C1C=C(C(=C(C=1)Br)O)Br)(C1C=C(C(=C(C=1)Br)O)Br)OS2(=O)=O)Br)Br)Br
- BRN: 378438
Computed Properties
- Exact Mass: 977.34000
- Monoisotopic Mass: 977.340295
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 2
- Complexity: 791
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 8.8
- Topological Polar Surface Area: 92.2
Experimental Properties
- Color/Form: powder
- Density: 2.6680
- Melting Point: 203-205 ºC
- Boiling Point: 728.8 2.668 g/cm3 at 760 mmHg
- Flash Point: 394.6 2.668 g/cm3
- Solubility: Solubility Soluble in water, ethanol, methanol, acetone, acetic acid
- Water Partition Coefficient: dissolution
- PSA: 92.21000
- LogP: 10.28940
- pka: 3.69(at 25℃)
- λmax: 610nm, 388nm
- PH: Yellow (3.0) to blue (4.6)
- Solubility: Uncertain
Tetrabromophenol blue Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: S24/25:Prevent skin and eye contact.
- Safety Instruction: S24/25
- TSCA:Yes
- Storage Condition:Sealed in dry,2-8°C
- Safety Term:S24/25
Tetrabromophenol blue Pricemore >>
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Tetrabromophenol blue Related Literature
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Meng-Meng Liu,Xin Lian,Zi-Zhen Guo,Hui Liu,Yun Lei,Yao Chen,Wei Chen,Xin-Hua Lin,Ai-Lin Liu,Xing-Hua Xia Analyst 2019 144 4013
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Eva Pütz,Ina Tutzschky,Hajo Frerichs,Wolfgang Tremel Nanoscale 2023 15 5209
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Additional information on Tetrabromophenol blue
Introduction to Tetrabromophenol blue (CAS No. 4430-25-5)
Tetrabromophenol blue, with the chemical formula C₆H₂Br₄O and the CAS number 4430-25-5, is a brominated derivative of phenol that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its deep blue coloration in its free form, exhibits unique spectroscopic and photochemical properties that make it a valuable tool in various scientific applications.
The molecular structure of Tetrabromophenol blue consists of a central benzene ring substituted with four bromine atoms and a hydroxyl group. This highly brominated aromatic compound is soluble in organic solvents such as dichloromethane and ethanol, making it suitable for use in solution-based assays and spectroscopic studies. Its stability under various environmental conditions further enhances its utility in laboratory settings.
In recent years, Tetrabromophenol blue has been extensively studied for its potential applications in analytical chemistry and bioimaging. Researchers have leveraged its strong absorption characteristics in the visible spectrum to develop novel fluorescent probes for cellular studies. These probes are particularly useful in detecting reactive oxygen species (ROS) and other metabolically relevant molecules within living cells, providing insights into cellular redox homeostasis.
One of the most compelling aspects of Tetrabromophenol blue is its ability to act as a chelating agent for metal ions. The presence of multiple bromine atoms increases its electron-withdrawing effect, which enhances its coordination capabilities with various metal cations. This property has been exploited in the development of metal-organic frameworks (MOFs) and coordination polymers, where Tetrabromophenol blue serves as a bridging ligand to stabilize complex structures.
Recent advancements in materials science have also highlighted the role of Tetrabromophenol blue in the synthesis of advanced materials. Its incorporation into polymer matrices has led to the development of novel optoelectronic materials with enhanced light-harvesting capabilities. These materials are being explored for their potential use in solar cells and light-emitting diodes (LEDs), where efficient charge transport is critical.
The pharmaceutical industry has also shown interest in Tetrabromophenol blue due to its structural similarity to certain bioactive molecules. Computational modeling studies have suggested that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties. While further research is needed to fully elucidate these potential therapeutic effects, the preliminary findings are promising and warrant further investigation.
In environmental chemistry, Tetrabromophenol blue has been used as a model compound to study the degradation pathways of brominated aromatic pollutants. Its stability and reactivity under different environmental conditions provide valuable data for developing strategies to mitigate pollution caused by similar compounds. Additionally, its photodegradation products have been analyzed to understand the mechanisms by which these compounds interact with natural ecosystems.
The synthesis of Tetrabromophenol blue involves multi-step organic reactions, typically starting from brominated precursors such as 2,4-dibromophenol. The process requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these synthetic routes, making it more feasible to produce larger quantities of this compound for industrial applications.
From a safety perspective, Tetrabromophenol blue is generally considered stable under standard laboratory conditions. However, like many brominated compounds, it should be handled with appropriate personal protective equipment (PPE) due to potential skin and eye irritation risks. Proper ventilation and storage conditions are essential to prevent any unintended reactions or hazards.
The future prospects for Tetrabromophenol blue are vast, with ongoing research exploring its applications in nanotechnology, drug delivery systems, and green chemistry initiatives. As our understanding of its properties continues to grow, it is likely that new and innovative uses will emerge, further solidifying its importance in both academic and industrial settings.
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